molecular formula C20H21FN2O3 B6570019 2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 946369-33-1

2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No. B6570019
CAS RN: 946369-33-1
M. Wt: 356.4 g/mol
InChI Key: LLFLQOOILWJSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (FPA) is a synthetic fluorinated quinoline derivative that has been studied extensively in the past decade due to its potential as a novel therapeutic agent. FPA has been shown to possess a wide range of biological activities including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. The compound is also known to exhibit low toxicity in animal models, making it a promising candidate for the development of new drugs.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been studied extensively in the past decade due to its potential as a novel therapeutic agent. The compound has been investigated for its anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. It has also been studied for its ability to modulate the expression of various genes involved in the development and progression of cancer. In addition, 2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been explored as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is not yet fully understood. However, it is thought to act primarily by modulating the expression of various genes involved in the development and progression of cancer. In addition, 2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide may also inhibit the activity of certain enzymes involved in the metabolism of drugs, thereby increasing their bioavailability.
Biochemical and Physiological Effects
2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been shown to possess a wide range of biological activities including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, thereby increasing their bioavailability. In addition, 2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been shown to modulate the expression of various genes involved in the development and progression of cancer.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has several advantages for lab experiments. It is a relatively inexpensive compound, making it cost-effective for use in research. Additionally, 2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is non-toxic and has a low potential for drug interactions, making it a safe compound to study. However, the exact mechanism of action of 2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is still not fully understood, which may limit its use in the development of new drugs.

Future Directions

The potential applications of 2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide are still being explored. Future research could focus on further elucidating the mechanism of action of 2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, as well as exploring its potential use as an anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral agent. Additionally, further studies could investigate the potential of 2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research could also focus on the development of new synthetic methods for the production of 2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide.

Synthesis Methods

2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can be synthesized through a two-step reaction sequence. The first step involves the reaction of 4-fluorophenol with 1-propanoyl-1,2,3,4-tetrahydroquinoline in the presence of a base, such as sodium hydroxide. This reaction yields the intermediate product, 2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, which can then be purified by recrystallization.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-2-20(25)23-11-3-4-14-5-8-16(12-18(14)23)22-19(24)13-26-17-9-6-15(21)7-10-17/h5-10,12H,2-4,11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFLQOOILWJSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

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